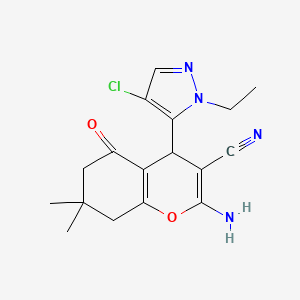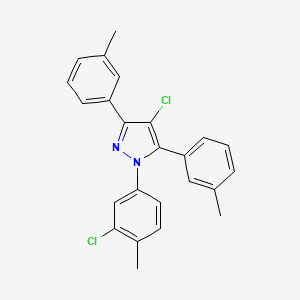
1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of two dichlorophenyl groups and two dimethylphenyl groups attached to the pyrazole ring, making it a highly substituted and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be 1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1,3-propanedione.
Cyclization Reaction: The diketone undergoes cyclization with hydrazine hydrate under reflux conditions in ethanol or another suitable solvent to form the pyrazole ring.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves:
Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale synthesis to ensure consistent quality and yield.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and reaction time to maximize yield and minimize by-products.
Purification Techniques: Employing industrial-scale purification techniques like crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the dichlorophenyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium amide or thiolates in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Amino or thiol derivatives of the original compound.
Oxidation Products: Oxidized derivatives with additional functional groups like carboxylic acids or ketones.
Reduction Products: Reduced forms with fewer double bonds or hydrogenated derivatives.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways. For example, it could inhibit microbial growth by targeting essential enzymes in the pathogen.
Chemical Reactivity: The presence of electron-withdrawing chlorine atoms and electron-donating methyl groups can influence the compound’s reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole: Similar structure but with chlorine atoms at different positions.
1-(2,5-Dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole: Lacks one of the methyl groups on the phenyl rings.
1-(2,5-Dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
1-(2,5-Dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which can significantly influence its chemical and biological properties. The combination of electron-withdrawing and electron-donating groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H22Cl2N2 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)pyrazole |
InChI |
InChI=1S/C25H22Cl2N2/c1-15-5-7-19(11-17(15)3)23-14-24(20-8-6-16(2)18(4)12-20)29(28-23)25-13-21(26)9-10-22(25)27/h5-14H,1-4H3 |
InChI Key |
JIRJICZTCVLNGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-N,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916558.png)
![N-cyclopropyl-2-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}hydrazinecarbothioamide](/img/structure/B10916562.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916565.png)
![5-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10916583.png)
![1-benzyl-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916591.png)
![6-cyclopropyl-3-methyl-N-[1-(4-methylphenyl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916596.png)
![9-Methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0(2,7)]trideca-2,4,6-triene-13-carboxamide](/img/structure/B10916597.png)

![5-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10916609.png)

![7-(4-chlorophenyl)-1-(prop-2-en-1-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10916615.png)
![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916622.png)
![7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-N-(4-sulfamoylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10916633.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916649.png)
